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Compound of Interest

Compound Name:

2-[2-(2-

methoxyethoxy)ethoxy]ethyl

Chloroformate

CAS No.: 105292-71-5

Cat. No.: B3417447

Get Quote

Executive Summary
In the precision engineering of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker

chemistry defines stability and pharmacokinetics. mPEG3-Chloroformate represents a

specialized class of monodisperse, short-chain PEG linkers designed to form robust carbamate

(urethane) bonds with amine-containing payloads.

Unlike standard NHS esters which form amides, chloroformates offer distinct reactivity profiles

and conjugate stabilities. However, their high moisture sensitivity presents unique analytical

challenges. This guide details the mass spectrometry (MS) characterization of mPEG3-

chloroformate, contrasting it with industry-standard alternatives and providing a self-validating

protocol for assessing reagent purity and reactivity.

Part 1: Technical Background & Comparative Analysis
The Chemistry of mPEG3 Chloroformate
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mPEG3-Chloroformate (Methoxy-PEG3-COCl) is an activated derivative of triethylene glycol

methyl ether. Upon reaction with a primary or secondary amine, it yields a carbamate linkage.

Formula:

(approximate, depends on exact backbone)

Mechanism: Nucleophilic substitution where the amine attacks the carbonyl carbon,

displacing the chloride ion.

Key Advantage: Carbamate bonds are often more resistant to enzymatic cleavage in plasma

compared to the amide bonds formed by NHS esters, offering a "stealth" stability profile for

certain payloads.

Comparative Performance: Chloroformate vs. Alternatives
The following table contrasts mPEG3-Chloroformate with its two primary competitors: mPEG3-

NHS Ester and mPEG3-p-Nitrophenyl Carbonate (pNP).

Feature
mPEG3-
Chloroformate

mPEG3-NHS Ester
mPEG3-pNP
Carbonate

Reactive Group
Chloroformate (-

COCl)
N-Hydroxysuccinimide

p-Nitrophenyl

Carbonate

Linkage Formed Carbamate (Urethane) Amide Carbamate (Urethane)

Reactivity
Very High (Fast

kinetics)
High

Moderate (Slower

kinetics)

Hydrolytic Stability
Low (Moisture

sensitive)

Moderate (

~min/hours)
High

MS Signature

[M-Cl+OCH3]+

(Methyl carbonate

artifact)

Loss of NHS (115 Da) Loss of pNP (139 Da)

Leaving Group
Chloride (

)
NHS p-Nitrophenol (Yellow)
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Expert Insight: While NHS esters are the gold standard for ease of use, mPEG3-Chloroformate

is preferred when a carbamate linkage is specifically required for metabolic stability, or when

the amine nucleophile is sterically hindered and requires a more aggressive electrophile.

Part 2: Mass Spectrometry Characterization Strategies
Direct analysis of mPEG3-chloroformate by LC-MS is prone to artifacts because the

chloroformate moiety rapidly hydrolyzes on-column or in aqueous mobile phases. Therefore, a

Derivatization-First approach is the only self-validating method to confirm "active" content

versus "hydrolyzed" impurity.

Workflow 1: Intact Purity via Direct Infusion (Qualitative)
Use this method to detect the presence of the intact chloroformate and hydrolyzed mPEG3-OH.

Instrument: ESI-QTOF or Orbitrap (Positive Mode).

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Strictly NO

water/methanol.

Protocol:

Dilute mPEG3-Chloroformate to 10 µM in anhydrous MeCN.

Infuse directly into the source at 5-10 µL/min.

Target Ions: Look for

or

.

Artifact Warning: If Methanol is used as a solvent, you will instantly form the methyl

carbonate derivative (

), leading to a false mass shift (+31 Da vs mPEG3-OH).

Workflow 2: The Self-Validating Benzylamine Assay
(Quantitative)
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This is the gold-standard protocol. By reacting the chloroformate with a model amine

(benzylamine), you convert the unstable reactive group into a stable carbamate that can be

quantified by standard LC-MS.

Protocol Steps:

Quenching (Derivatization):

Dissolve 1 mg mPEG3-Chloroformate in 100 µL anhydrous DCM.

Add 2.0 equivalents of Benzylamine (excess).

Add 2.0 equivalents of Triethylamine (TEA) as a base scavenger.

Incubate RT for 15 mins.

Evaporate solvent and reconstitute in 50:50 Water:MeCN.

LC-MS Analysis:

Column: C18 Reverse Phase (e.g., Waters BEH C18).

Gradient: 5-95% MeCN in 0.1% Formic Acid over 10 mins.

Detection: ESI+ MS.

Data Interpretation:

Peak A (Product): mPEG3-Benzyl-Carbamate. (Indicates active reagent).

Peak B (Impurity): mPEG3-OH (Hydrolysis product). (Indicates inactive reagent).

Calculation: % Activity = Peak Area A / (Peak Area A + Peak Area B) * 100.

Part 3: Visualization of Analytical Logic
The following diagram illustrates the critical decision pathways in characterizing these

moisture-sensitive derivatives.
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Caption: Analytical workflow distinguishing qualitative direct infusion from the quantitative

derivatization assay required for unstable chloroformates.

Part 4: Fragmentation Pathways (CID)
Understanding the fragmentation of mPEG3 derivatives is crucial for confirming the payload

attachment in complex ADCs.

Characteristic Fragmentation (ESI-MS/MS):

PEG Backbone: Sequential loss of ethylene glycol units (

).[1]

Diagnostic: The "picket fence" pattern in MS2 spectra.

Carbamate Cleavage:

Upon Collision Induced Dissociation (CID), the carbamate bond often cleaves to release

and the amine.

mPEG3-Chloroformate Derivative: The mPEG3 chain will generate a characteristic

oxonium ion series (e.g.,

89, 133, 177).
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Caption: ESI-MS/MS fragmentation pathway showing diagnostic ions for mPEG3 carbamate

conjugates.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b3417447/docs#advanced-characterization-of-mpeg3-
chloroformate-a-comparative-ms-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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